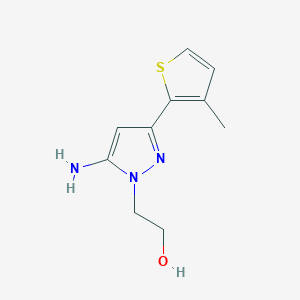

2-(5-Amino-3-(3-methylthiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol

Description

This compound belongs to the pyrazole-ethanol family, characterized by a pyrazole core substituted at the 3-position with a 3-methylthiophen-2-yl group and an ethanol moiety at the 1-position. Its molecular formula is C₁₀H₁₃N₃OS, with a molecular weight of 223.29 g/mol . The compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis or commercial viability .

Properties

Molecular Formula |

C10H13N3OS |

|---|---|

Molecular Weight |

223.30 g/mol |

IUPAC Name |

2-[5-amino-3-(3-methylthiophen-2-yl)pyrazol-1-yl]ethanol |

InChI |

InChI=1S/C10H13N3OS/c1-7-2-5-15-10(7)8-6-9(11)13(12-8)3-4-14/h2,5-6,14H,3-4,11H2,1H3 |

InChI Key |

KNUVVVNRDBDDOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C2=NN(C(=C2)N)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-methylthiophene-2-carboxylic acid with hydrazine to form the corresponding hydrazide This intermediate is then cyclized with an appropriate aldehyde to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-(3-methylthiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

Substitution: The ethan-1-ol group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkoxides or carboxylates are employed in substitution reactions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Dihydropyrazole derivatives.

Substitution: Ethers or esters of the compound.

Scientific Research Applications

2-(5-Amino-3-(3-methylthiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential use in the development of new drugs, particularly as anti-inflammatory and anticancer agents.

Industry: Utilized in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-(3-methylthiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The presence of the thiophene ring can enhance its binding affinity to specific targets, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The following table compares the target compound with analogs differing in the substituent at the pyrazole 3-position:

Key Observations:

- Electron-rich substituents (e.g., thiophene, methoxyphenyl) may enhance π-π stacking in biological targets, while halogenated groups (e.g., 3-chlorophenyl) improve metabolic stability .

- The trifluoromethyl group (CF₃) increases electronegativity and may enhance binding affinity in enzyme inhibition .

- Discontinuation of the target compound and the 5-methylfuran derivative suggests synthetic or stability challenges, possibly due to steric hindrance or reactivity of the methylthiophene/furan groups.

Yield Trends:

- Electron-withdrawing groups (e.g., CF₃) may lower yields due to steric or electronic effects during condensation.

- Aromatic substituents (e.g., chlorophenyl, methoxyphenyl) generally show moderate to high yields (60–80%) in similar reactions .

Biological Activity

2-(5-Amino-3-(3-methylthiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is a compound of interest due to its potential biological activities, particularly in pharmacology. The pyrazole ring system is known for its diverse biological properties, including antitumor, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(5-Amino-3-(3-methylthiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is , with a molecular weight of approximately 196.28 g/mol. The presence of the pyrazole moiety combined with the thiophene group contributes to its biological profile.

Biological Activity Overview

Research on pyrazole derivatives has highlighted their significant pharmacological activities:

- Antitumor Activity : Pyrazole derivatives exhibit potent inhibitory effects against various cancer cell lines. For instance, studies have shown that certain pyrazoles can inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling pathways . The compound's structure suggests potential interactions with these targets.

- Anti-inflammatory Effects : Pyrazole compounds are recognized for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .

- Antimicrobial Properties : Some pyrazole derivatives have demonstrated antimicrobial activity against a range of pathogens. This includes both antibacterial and antifungal effects, which are critical in addressing resistant strains of bacteria and fungi .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

- Substituent Effects : The presence of various substituents on the pyrazole ring can significantly influence its biological activity. For instance, modifications at the 3-position often enhance antitumor activity .

- Thienyl Group Influence : The incorporation of a thiophene moiety can enhance lipophilicity and improve cell membrane permeability, potentially increasing bioavailability and efficacy against cancer cells .

Case Studies

Several studies have investigated the biological activity of related pyrazole derivatives:

- Antitumor Study : A derivative similar to 2-(5-Amino-3-(3-methylthiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol was tested against MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated significant cytotoxicity and apoptosis induction, particularly when combined with doxorubicin, suggesting a synergistic effect .

- Anti-inflammatory Research : In vitro assays demonstrated that certain pyrazole derivatives could reduce nitric oxide production in macrophages, indicating potential use in treating inflammatory diseases .

- Antimicrobial Activity : A study reported that specific pyrazole compounds exhibited notable antifungal activity against Candida species, highlighting their potential as therapeutic agents in infections caused by resistant fungi .

Q & A

Basic: What are the standard synthetic routes for 2-(5-Amino-3-(3-methylthiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol?

The synthesis typically involves multi-step reactions starting with condensation of a thiophene derivative (e.g., 3-methylthiophen-2-carbaldehyde) with hydrazine hydrate under reflux conditions. For example, hydrazine cyclization with a 1,4-dicarbonyl intermediate in ethanol, followed by acidification and crystallization, yields the pyrazole core . Key steps include:

Cyclocondensation : Reacting thiophene-aldehyde derivatives with hydrazine hydrate in ethanol under reflux (5–8 hours).

Functionalization : Introducing the ethanol sidechain via nucleophilic substitution or ester hydrolysis.

Purification : Crystallization from ethanol or DMF/EtOH mixtures to achieve >90% purity .

Advanced: How can reaction conditions be optimized to improve yield and purity of the target compound?

Optimization involves:

- Temperature control : Maintaining reflux at 70–80°C to prevent side reactions (e.g., over-oxidation of the thiophene ring) .

- Catalyst selection : Using KOH or Bleaching Earth Clay (pH 12.5) to enhance cyclization efficiency .

- Solvent choice : Polar aprotic solvents (e.g., dioxane) improve solubility of intermediates, while ethanol minimizes byproduct formation .

- Real-time monitoring : TLC or HPLC tracking ensures reaction completion before workup, reducing incomplete intermediates .

Basic: What spectroscopic techniques are used to characterize this compound?

Standard methods include:

- 1H/13C NMR : To confirm the pyrazole ring (δ 7.8–8.2 ppm for aromatic protons) and ethanol sidechain (δ 3.6–4.0 ppm for -CH2OH) .

- IR spectroscopy : Detects -NH2 (3350–3450 cm⁻¹) and -OH (3200–3600 cm⁻¹) stretches .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 265.1) .

Advanced: How can contradictions in spectroscopic data be resolved during structural elucidation?

Contradictions arise from:

- Tautomerism : The pyrazole ring’s NH2 group may exhibit keto-enol tautomerism, shifting NMR peaks. Use deuterated DMSO to stabilize tautomers .

- Solvent effects : Polar solvents (e.g., CD3OD) broaden -OH signals; repeat analysis in CDCl3 for clarity .

- Dynamic processes : Variable-temperature NMR (e.g., 90–298 K) identifies rotational barriers in the thiophene substituent .

Basic: What biological activities are associated with this compound?

Pyrazole derivatives exhibit:

- Antimicrobial activity : Inhibition of bacterial DNA gyrase (IC50 ~5–10 µM) .

- Anti-inflammatory effects : COX-2 selectivity via hydrophobic interactions with the thiophene moiety .

- Anticancer potential : Apoptosis induction in HeLa cells (EC50 ~20 µM) .

Advanced: What mechanistic insights exist for its bioactivity, and how can SAR studies be designed?

- Target identification : Molecular docking suggests binding to kinase ATP pockets (e.g., EGFR) via the pyrazole-thiophene scaffold .

- SAR strategies :

- Thiophene substitution : 3-Methyl groups enhance lipophilicity and membrane permeability .

- Amino group modification : Acetylation reduces cytotoxicity but improves solubility .

- Ethanol sidechain : Replace with PEGylated chains to modulate pharmacokinetics .

Advanced: How should researchers address inconsistencies in bioactivity data across studies?

Inconsistencies may stem from:

- Sample degradation : Organic compounds degrade during prolonged storage; use continuous cooling (4°C) and inert atmospheres .

- Assay variability : Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times (24–48 hours) .

- Purity thresholds : Ensure >95% purity via HPLC to exclude confounding byproducts .

Basic: What are the recommended storage conditions to ensure compound stability?

- Temperature : Store at -20°C in amber vials to prevent photodegradation.

- Solvent : Dissolve in DMSO (10 mM stock) for long-term stability; avoid aqueous buffers with pH >8 .

Advanced: What degradation pathways are observed under accelerated stability testing?

- Hydrolysis : The ethanol sidechain undergoes ester cleavage in acidic conditions (pH <3) .

- Oxidation : Thiophene sulfur oxidizes to sulfoxide under ambient light; use argon blankets to mitigate .

- Thermal degradation : Above 80°C, the pyrazole ring decomposes to nitriles and amines .

Advanced: How can computational methods guide the design of analogs with improved properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.